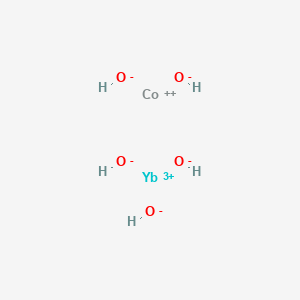
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is a compound that consists of cobalt, ytterbium, and hydroxide ions in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can be achieved through various methods. One common approach involves the co-precipitation of cobalt and ytterbium salts in an alkaline medium. For instance, cobalt nitrate and ytterbium nitrate can be dissolved in water, followed by the addition of a strong base such as sodium hydroxide to precipitate the hydroxide compound. The reaction is typically carried out at room temperature with continuous stirring to ensure homogeneity .
Industrial Production Methods
Industrial production of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) may involve more scalable techniques such as hydrothermal synthesis. In this method, the precursor salts are dissolved in water and subjected to high temperature and pressure in an autoclave. This process allows for better control over the particle size and crystallinity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrazine hydrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and ytterbium(III) oxides, while reduction may produce metallic cobalt and ytterbium .
Scientific Research Applications
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) has several scientific research applications:
Mechanism of Action
The mechanism of action of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) involves its ability to undergo redox reactions, which are crucial for its catalytic and electrochemical applications. The compound can facilitate electron transfer processes, making it an effective catalyst for reactions such as water splitting. The molecular targets and pathways involved include the active sites on the cobalt and ytterbium ions, which interact with reactant molecules to promote the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) hydroxide: Similar in terms of cobalt content but lacks ytterbium, making it less versatile in certain applications.
Ytterbium(III) hydroxide: Contains ytterbium but not cobalt, limiting its electrochemical properties compared to the combined compound.
Nickel-cobalt hydroxide: Another mixed-metal hydroxide with similar electrochemical applications but different redox properties
Uniqueness
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is unique due to the synergistic effects of cobalt and ytterbium, which enhance its catalytic and electrochemical performance. The combination of these two metals in a single compound provides a broader range of applications and improved stability compared to single-metal hydroxides .
Properties
CAS No. |
441769-57-9 |
|---|---|
Molecular Formula |
CoH5O5Yb |
Molecular Weight |
317.02 g/mol |
IUPAC Name |
cobalt(2+);ytterbium(3+);pentahydroxide |
InChI |
InChI=1S/Co.5H2O.Yb/h;5*1H2;/q+2;;;;;;+3/p-5 |
InChI Key |
AQMRMSMTUUHPNZ-UHFFFAOYSA-I |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















